6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate
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Overview
Description
6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate is a complex heterocyclic compound that features a pyridazine ring fused with a thieno ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then reacted directly without purification to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities with 6-(anilinocarbonyl)-3,4-diphenylthieno[2,3-c]pyridazin-5-yl ethyl carbonate.
Thieno Derivatives: Thieno[2,3-c]pyridazine derivatives are also structurally related and exhibit similar chemical properties.
Properties
Molecular Formula |
C28H21N3O4S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[3,4-diphenyl-6-(phenylcarbamoyl)thieno[2,3-c]pyridazin-5-yl] ethyl carbonate |
InChI |
InChI=1S/C28H21N3O4S/c1-2-34-28(33)35-24-22-21(18-12-6-3-7-13-18)23(19-14-8-4-9-15-19)30-31-27(22)36-25(24)26(32)29-20-16-10-5-11-17-20/h3-17H,2H2,1H3,(H,29,32) |
InChI Key |
OFSSEZSVKSPDPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=C(SC2=NN=C(C(=C12)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)OC1=C(SC2=NN=C(C(=C12)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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